bis(3-methylphenyl) benzylamidophosphate

Description

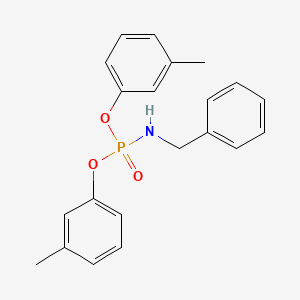

Bis(3-methylphenyl) benzylamidophosphate is an organophosphorus compound characterized by a central amidophosphate group bonded to two 3-methylphenyl substituents and a benzyl group. Its molecular structure confers unique electronic and thermal properties, making it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) . Synthesized via condensation reactions, this compound exhibits moderate solubility in organic solvents, enabling thin-film fabrication through methods like vapor deposition—a technique critical for OLED manufacturing .

Properties

IUPAC Name |

N-bis(3-methylphenoxy)phosphoryl-1-phenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22NO3P/c1-17-8-6-12-20(14-17)24-26(23,22-16-19-10-4-3-5-11-19)25-21-13-7-9-18(2)15-21/h3-15H,16H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRVVMWPMXNGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OP(=O)(NCC2=CC=CC=C2)OC3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural and Functional Differences

Bis(3-methylphenyl) benzylamidophosphate belongs to a broader class of organophosphorus and aromatic amine compounds used in OLEDs. Below is a comparative analysis with prominent materials:

Table 1: Comparative Properties of OLED-Related Compounds

| Compound | Molecular Class | Thermal Stability (°C) | Charge Mobility (cm²/Vs) | Quantum Efficiency (%) | Luminous Efficiency (lm/W) | Brightness (cd/m²) |

|---|---|---|---|---|---|---|

| Tris(8-hydroxyquinolinato)aluminum (Alq3) | Metal-chelate complex | ~300 | ~10⁻⁴ (electron) | 1.0 | 1.5 | >1000 |

| N,N'-di(1-naphthyl)-N,N'-diphenylbenzidine (NPB) | Aromatic diamine | ~250 | ~10⁻³ (hole) | N/A | N/A | N/A |

| This compound | Amidophosphate ester | ~200–250 (estimated) | ~10⁻⁵–10⁻⁴ (electron/hole) | Under investigation | Under investigation | Under investigation |

Analysis

- Thermal Stability : this compound exhibits moderate thermal stability (~200–250°C), comparable to NPB but lower than Alq3 (~300°C). The methyl and benzyl groups may enhance stability relative to simpler amidophosphates but lack the robust metal-chelate structure of Alq3 .

- Charge Mobility : Preliminary estimates suggest charge mobility values (~10⁻⁵–10⁻⁴ cm²/Vs) lower than Alq3 and NPB. However, its balanced ambipolar transport (both electrons and holes) could reduce interfacial charge accumulation in OLEDs.

- Device Performance: While Alq3-based devices achieve 1% external quantum efficiency and 1.5 lm/W luminous efficiency , this compound’s performance remains understudied. Its bulky substituents may improve film uniformity but could hinder recombination efficiency compared to Alq3.

Advantages and Limitations

- Advantages: Enhanced solubility due to methyl groups, enabling solution-processing as an alternative to vacuum deposition.

- Limitations: Lower thermal stability compared to metal-chelate complexes. Limited data on luminance and efficiency in practical devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.